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Compound of Interest

Compound Name: gamma-Octalactone

Cat. No.: B087194

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for gamma-
octalactone, a widely used fragrance and flavor compound. The document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,
offering valuable insights for identification, quality control, and research applications.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for gamma-
octalactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

The *H NMR spectrum of gamma-octalactone exhibits characteristic signals corresponding to
the different protons in its structure. The chemical shifts () are reported in parts per million
(ppm) relative to a standard reference.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b087194?utm_src=pdf-interest
https://www.benchchem.com/product/b087194?utm_src=pdf-body
https://www.benchchem.com/product/b087194?utm_src=pdf-body
https://www.benchchem.com/product/b087194?utm_src=pdf-body
https://www.benchchem.com/product/b087194?utm_src=pdf-body
https://www.benchchem.com/product/b087194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (d)

Coupling Constant

Proton Assignment Multiplicity
(ppm) (J) (Hz)

H-5 (CH) ~4.50 Multiplet

H-2 (CH2) ~2.53 Multiplet

H-3 (CH2) ~2.34 & ~1.87 Multiplet

H-4' (CH2) ~1.74 Multiplet

H-5', H-6' (CH2) ~1.61-1.33 Multiplet

H-7' (CH3) ~0.92 Triplet ~6.8

Note: The assignments are based on typical chemical shifts for similar structures and may vary
slightly depending on the solvent and experimental conditions.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (d) (ppm)

C-1 (C=0) ~177
C-5 (CH-O) ~81
C-4' (CH2) ~35
C-2 (CH2) ~29
C-3 (CH2) ~28
C-5' (CH2) ~25
C-6' (CH2) ~22
C-7' (CHs) ~14

Note: These are approximate chemical shifts. For precise values, it is recommended to consult
a spectral database or acquire experimental data.
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Infrared (IR) Spectroscopy

The IR spectrum of gamma-octalactone shows characteristic absorption bands corresponding
to the vibrational frequencies of its functional groups.

Frequency (cm™1) Vibrational Mode Functional Group
~2950-2850 C-H stretch Alkane (CHz2, CH3)
~1770 C=0 stretch y-Lactone

~1170 C-O stretch Ester

Mass Spectrometry (MS)

The mass spectrum of gamma-octalactone obtained by electron ionization (El) shows a
molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
142 Low [M]* (Molecular lon)
85 100 [M - CaHo]*

57 Moderate [CaHo]*

56 Moderate [CaHs]*

41 Moderate [CsHs]+

29 High [C2Hs]*+

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data of gamma-
octalactone.

NMR Spectroscopy (*H and **C)

Objective: To obtain high-resolution *H and 3C NMR spectra of gamma-octalactone for

structural elucidation.
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Materials:

Gamma-octalactone sample

Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

NMR tube (5 mm diameter)

Pipette

Vortex mixer
Procedure:
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of gamma-octalactone for *H NMR or 50-100
mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of CDCls containing TMS in a clean, dry
vial.

o Ensure the sample is fully dissolved by gentle vortexing.
o Using a pipette, transfer the solution into a clean NMR tube.
e Instrument Setup:

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the
magnet.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Data Acquisition:

o For *H NMR:
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Acquire a single-pulse experiment.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10
ppm).

Use a pulse angle of 30-45 degrees.
Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

For 13C NMR:

Acquire a proton-decoupled experiment (e.g., using a zgpg30 pulse program).

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200
ppm).

Use a pulse angle of 30 degrees.
Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance and sensitivity of the 3C nucleus.

» Data Processing:

[e]

o

[¢]

[¢]

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H and 77.16 ppm
for the central peak of CDCls for 3C.

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the *H NMR spectrum.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of gamma-octalactone to identify its functional groups.

Materials:

Gamma-octalactone sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or ethanol for cleaning

Lint-free wipes
Procedure:
e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and

allowing it to dry completely.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove contributions from the atmosphere (e.g., CO2z, water vapor).

o Sample Analysis:
o Place a small drop of gamma-octalactone directly onto the center of the ATR crystal.
o Ensure the crystal is fully covered by the sample.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
» Data Processing:

o The software will automatically subtract the background spectrum from the sample

spectrum.

o Identify the major absorption bands and their corresponding wavenumbers (cm™1).
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o Correlate the observed bands with known vibrational frequencies of functional groups.
e Cleaning:

o Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol to remove all
traces of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate gamma-octalactone from any potential impurities and obtain its mass
spectrum for identification and fragmentation analysis.

Materials:

Gamma-octalactone sample

A suitable volatile solvent (e.g., dichloromethane or hexane)

GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)

Autosampler vials with caps
Procedure:
e Sample Preparation:

o Prepare a dilute solution of gamma-octalactone (e.g., 100 ppm) in the chosen volatile
solvent.

o Transfer the solution to an autosampler vial and cap it.
e Instrument Setup:
o Gas Chromatograph (GC):
» Injector Temperature: 250 °C

» Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
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= Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2
minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min,
and hold for a few minutes.

o Mass Spectrometer (MS):

lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular
weight of gamma-octalactone (e.g., 200 amu).

lon Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

o Data Acquisition:
o Inject a small volume of the sample solution (e.g., 1 pL) into the GC.

o The GC will separate the components of the sample, and the MS will acquire mass
spectra of the eluting compounds.

o Data Analysis:

o Identify the peak corresponding to gamma-octalactone in the total ion chromatogram
(TIC).

o Extract the mass spectrum for that peak.
o |dentify the molecular ion peak and the major fragment ions.

o Compare the obtained mass spectrum with a reference library (e.g., NIST) for
confirmation.

Visualization of Methodologies
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The following diagrams illustrate the logical flow of the spectroscopic analysis and the

fragmentation pathway of gamma-octalactone.
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Workflow for Spectroscopic Analysis of y-Octalactone.
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Proposed Mass Spectrometry Fragmentation of y-Octalactone.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Gamma-Octalactone: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b087194+#spectroscopic-data-of-gamma-octalactone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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